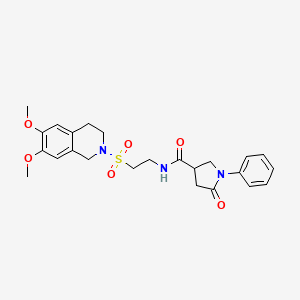
N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-((6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is a synthetic compound with unique chemical properties and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound's structure includes an isoquinoline moiety linked to a pyrrolidine ring, making it of particular interest for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide typically involves multiple steps:
Formation of the Isoquinoline Moiety: : The starting material, 6,7-dimethoxyisoquinoline, undergoes hydrogenation to form 6,7-dimethoxy-3,4-dihydroisoquinoline.
Sulfonylation Reaction: : The resultant intermediate is then reacted with a sulfonyl chloride derivative to introduce the sulfonyl group.
Coupling with Pyrrolidine: : The sulfonylated isoquinoline intermediate is further reacted with an appropriate pyrrolidine carboxamide derivative under specific conditions to form the final compound.
Industrial Production Methods
Industrial-scale synthesis involves optimizing the reaction conditions to ensure high yield and purity:
Catalysts and Solvents: : Use of efficient catalysts and solvents to accelerate the reactions.
Temperature and Pressure Control: : Maintaining optimal temperature and pressure conditions to favor the desired reactions.
Purification Techniques: : Employing advanced purification techniques like chromatography and crystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
N-(2-((6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide undergoes several types of reactions:
Oxidation: : The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form oxidized derivatives.
Reduction: : Reduction reactions involving hydrogenation can produce reduced forms of the compound.
Substitution: : The sulfonyl group can participate in nucleophilic substitution reactions to create various derivatives.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Hydrogen gas with palladium catalyst.
Nucleophiles: : Ammonia, amines, or alcohols for substitution reactions.
Major Products Formed
Oxidation: : Formation of sulfoxides or sulfones.
Reduction: : Conversion to amine derivatives.
Substitution: : Formation of various sulfonamide derivatives.
Scientific Research Applications
N-(2-((6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide has several research applications:
Chemistry: : Used as a building block for synthesizing more complex molecules.
Biology: : Investigated for its potential as a modulator of biological pathways.
Medicine: : Explored for therapeutic applications due to its unique structure.
Industry: : Utilized in developing new materials and as a catalyst in certain reactions.
Mechanism of Action
The compound exerts its effects through specific interactions with molecular targets:
Molecular Targets: : Potentially interacts with enzymes or receptors, modulating their activity.
Pathways Involved: : Involved in signaling pathways that regulate various cellular processes.
Comparison with Similar Compounds
Comparing N-(2-((6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide with similar compounds:
Similar Compounds: : Other sulfonylated isoquinoline derivatives.
Uniqueness: : The presence of the pyrrolidine ring and specific functional groups makes it distinct.
List of Similar Compounds
N-(2-(2,3-Dimethoxyphenyl)ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide
N-(2-(6-Methoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide
In essence, this compound is a versatile compound with significant potential across multiple research domains. Its complex synthesis, diverse chemical reactivity, and unique structure set it apart in scientific studies.
Properties
IUPAC Name |
N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O6S/c1-32-21-12-17-8-10-26(15-18(17)13-22(21)33-2)34(30,31)11-9-25-24(29)19-14-23(28)27(16-19)20-6-4-3-5-7-20/h3-7,12-13,19H,8-11,14-16H2,1-2H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFOWLWZTEQWBQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)S(=O)(=O)CCNC(=O)C3CC(=O)N(C3)C4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
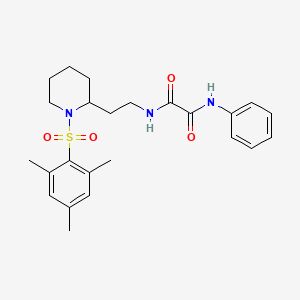
![4-(4-ethoxyphenyl)-1-(3-methylbutyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2749244.png)
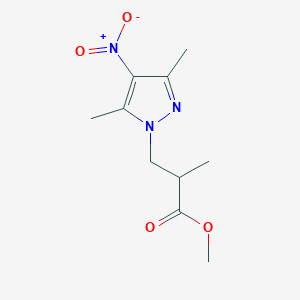
![(5Z)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B2749247.png)
![N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-[(6-methyl-2-phenylpyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2749249.png)
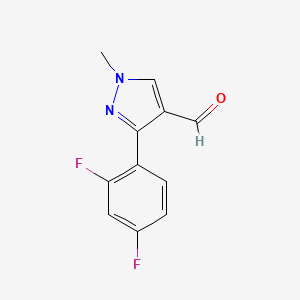
![[(Z)-4-(1,3-Dioxoisoindol-2-yl)but-2-enyl] acetate](/img/structure/B2749254.png)
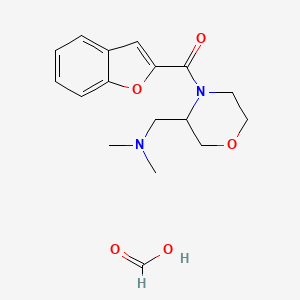
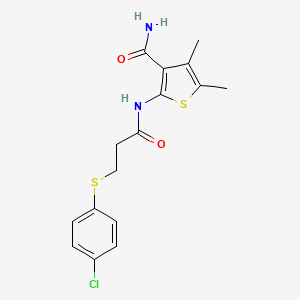
![4-[bis(2-methylpropyl)sulfamoyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2749258.png)
![2-benzamido-N-(2,4-dimethoxyphenyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2749259.png)

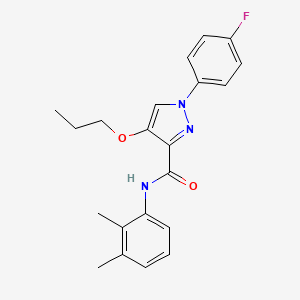
![N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2749264.png)
